molecular formula C7H8ClFN2O2 B15046500 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride

2-Fluoro-5-hydrazinylbenzoic acid hydrochloride

Cat. No.: B15046500
M. Wt: 206.60 g/mol
InChI Key: PSGPOYRKTFJINQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7FN2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom and a hydrazinyl group attached to a benzoic acid moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. The compound is typically isolated and purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require catalysts or specific conditions, such as elevated temperatures or the presence of a base.

Major Products Formed:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-hydrazinylbenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzoic acid
  • 2-Fluoro-5-aminobenzoic acid
  • 2-Fluoro-5-hydroxybenzoic acid

Comparison: 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both a fluorine atom and a hydrazinyl group, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and specificity in various chemical reactions and biological assays. The combination of these functional groups makes it a versatile compound for diverse applications in research and industry.

Properties

Molecular Formula

C7H8ClFN2O2

Molecular Weight

206.60 g/mol

IUPAC Name

2-fluoro-5-hydrazinylbenzoic acid;hydrochloride

InChI

InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H

InChI Key

PSGPOYRKTFJINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)O)F.Cl

Origin of Product

United States

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